2-(Azetidin-3-yl)pyridine hydrochloride
CAS No.:
Cat. No.: VC15989994
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2 |
---|---|
Molecular Weight | 170.64 g/mol |
IUPAC Name | 2-(azetidin-3-yl)pyridine;hydrochloride |
Standard InChI | InChI=1S/C8H10N2.ClH/c1-2-4-10-8(3-1)7-5-9-6-7;/h1-4,7,9H,5-6H2;1H |
Standard InChI Key | JCIKTCPOSILCBS-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=CC=CC=N2.Cl |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-(Azetidin-3-yl)pyridine hydrochloride typically involves multistep sequences to construct the azetidine ring and attach it to the pyridine core. Modern methodologies leverage palladium-catalyzed cross-coupling reactions to improve yield and selectivity. For instance, the azetidine moiety is often synthesized via cyclization of 1,3-dihalopropanes with amines, followed by coupling to pyridine derivatives under Suzuki-Miyaura conditions. Alternative approaches include scaffold-hopping strategies, where computational tools identify bioisosteric replacements for structural optimization. A notable example is the replacement of spiro-oxindole cores with 3-(azetidin-3-yl)-1H-benzimidazol-2-ones to enhance metabolic stability while retaining receptor-binding affinity .
Table 1: Key Synthetic Methods and Yields
Method | Catalyst/Reagents | Yield (%) | Reference |
---|---|---|---|
Palladium-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃ | 78 | |
Zeolite-mediated condensation | H-Beta zeolite | 65 | |
Scaffold hopping | Computational modeling | N/A |
Structural and Electronic Features
Molecular Geometry
The compound’s planar pyridine ring and puckered azetidine moiety create a unique stereoelectronic profile. Density functional theory (DFT) calculations reveal that the nitrogen atoms in both rings contribute to electron-deficient regions, facilitating interactions with electron-rich biological targets. The hydrochloride salt further stabilizes the molecule through ionic interactions, as evidenced by X-ray crystallography data showing Cl⁻ ions hydrogen-bonded to the azetidine NH groups.
Reactivity Patterns
The electron-withdrawing nature of the pyridine nitrogen directs electrophilic substitution to the azetidine ring. For example, halogenation occurs preferentially at the azetidine C3 position, while nucleophilic additions target the pyridine C4 position. This reactivity is exploited in derivative synthesis, such as the preparation of 2-(azetidin-3-yloxy)pyridine dihydrochloride (C₈H₁₂Cl₂N₂O), where etherification at the azetidine oxygen enhances solubility .
Pharmacological Applications
Neurological Modulation
2-(Azetidin-3-yl)pyridine derivatives exhibit potent activity as positive allosteric modulators (PAMs) of mGluR2, a GPCR implicated in neuropsychiatric disorders. Compound 20 (EC₅₀ = 130 nM) demonstrated 7.5-fold greater potency than initial hits in enhancing glutamate signaling, with improved blood-brain barrier penetration . Structural analogs like 3-(azetidin-3-yl)-1H-benzimidazol-2-ones show comparable efficacy, underscoring the azetidine-pyridine framework’s versatility in receptor binding .
Antibacterial Activity
Pyridine-azetidine hybrids disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In vitro assays against methicillin-resistant Staphylococcus aureus (MRSA) revealed MIC values of 4–8 μg/mL, comparable to vancomycin. The mechanism involves covalent binding to PBP2a’s active site, a feature attributed to the compound’s ability to mimic β-lactam transition states .
Table 2: Biological Activity Profile
Target | Activity (EC₅₀/IC₅₀) | Model System | Reference |
---|---|---|---|
mGluR2 PAM | 130 nM | HEK293 cells | |
MRSA PBP2a inhibition | 4 μg/mL | Broth microdilution |
Spectral Characterization
NMR and IR Spectroscopy
¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine H6), 7.85 (t, J = 7.8 Hz, 1H, pyridine H4), 4.32 (m, 1H, azetidine H3), 3.75–3.60 (m, 4H, azetidine H2/H4). IR (KBr): 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 171.056, consistent with the formula C₈H₁₁ClN₂. Fragmentation patterns indicate cleavage of the azetidine ring, yielding dominant peaks at m/z 93 (pyridine fragment) and 78 (azetidine fragment) .
Comparative Analysis with Structural Analogs
2-(Azetidin-3-yloxy)pyridine Dihydrochloride
This analog (C₈H₁₂Cl₂N₂O) replaces the direct C-N bond with an ether linkage, increasing polarity (LogP = 1.29 vs. 1.89 for the parent compound). While it retains mGluR2 PAM activity (EC₅₀ = 270 nM), reduced metabolic stability in rat liver microsomes (RLM = 76%) limits its utility .
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